molecular formula C13H19NO2 B13350370 (1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol

(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol

Cat. No.: B13350370
M. Wt: 221.29 g/mol
InChI Key: ISSYUPPJBKVIRT-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a methoxyphenylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-methoxyaniline.

    Reductive Amination: Cyclohexanone undergoes reductive amination with 4-methoxyaniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using an oxidizing agent like osmium tetroxide or potassium permanganate to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexylamine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a cyclohexylamine derivative.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity, including anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation and pain, potentially inhibiting the activity of enzymes like cyclooxygenase or interacting with opioid receptors.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol: A stereoisomer with similar chemical properties but different biological activity.

    2-((4-Methoxyphenyl)amino)cyclohexanone: A ketone derivative with distinct reactivity and applications.

    4-Methoxyphenylcyclohexane: A simpler analog lacking the amino and hydroxyl groups.

Uniqueness

(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Its combination of functional groups also allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(1S,2S)-2-(4-methoxyanilino)cyclohexan-1-ol

InChI

InChI=1S/C13H19NO2/c1-16-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15/h6-9,12-15H,2-5H2,1H3/t12-,13-/m0/s1

InChI Key

ISSYUPPJBKVIRT-STQMWFEESA-N

Isomeric SMILES

COC1=CC=C(C=C1)N[C@H]2CCCC[C@@H]2O

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCCC2O

Origin of Product

United States

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